

Hexazinone-d6: A Technical Guide to its Chemical Properties, Structure, and Analytical Applications

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Compound of Interest

Compound Name: *Hexazinone-d6*

Cat. No.: *B1449090*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexazinone-d6 is the deuterated analog of Hexazinone, a broad-spectrum triazine herbicide. In the realm of analytical chemistry and drug development, isotopically labeled compounds such as **Hexazinone-d6** are invaluable tools. They serve as internal standards in quantitative analyses, particularly in mass spectrometry-based methods, ensuring accuracy and precision by correcting for matrix effects and variations in sample processing. This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of **Hexazinone-d6**.

Chemical Properties and Structure

Hexazinone-d6 is a white crystalline solid.^[1] The key physical and chemical properties of **Hexazinone-d6** are summarized in the table below. The deuteration is typically on the dimethylamino group, leading to a higher molecular weight compared to its non-deuterated counterpart.

Property	Value	Reference
Molecular Formula	C ₁₂ H ₁₄ D ₆ N ₄ O ₂	[2][3]
Molecular Weight	258.35 g/mol	[2][4]
CAS Number	1219804-22-4	
Appearance	Solid	
Isotopic Enrichment	99 atom % D	
Synonyms	Hexazinone D6 (N,N-dimethyl D6), 6-[Bis(trideuteriomethyl)amino]-3-cyclohexyl-1-methyl-1,3,5-triazine-2,4-dione	
Unlabeled CAS Number	51235-04-2	

The chemical structure of **Hexazinone-d6** consists of a triazine ring substituted with a cyclohexyl group, a methyl group, and a deuterated dimethylamino group.

Chemical Structure of **Hexazinone-d6**:

Experimental Protocols

While specific synthesis protocols for **Hexazinone-d6** are proprietary and not readily available in public literature, the general synthesis of triazine herbicides involves the sequential reaction of cyanuric chloride with appropriate amines. The deuteration of Hexazinone would likely be achieved by using a deuterated dimethylamine source during the synthesis.

The primary application of **Hexazinone-d6** is as an internal standard for the quantitative analysis of Hexazinone in various matrices such as soil, water, and biological samples. Below is a representative experimental protocol for the analysis of Hexazinone using **Hexazinone-d6** as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantitative Analysis of Hexazinone in Soil using **Hexazinone-d6** Internal Standard

1. Sample Preparation and Extraction:

- Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
- Spike the sample with a known concentration of **Hexazinone-d6** internal standard solution (e.g., 100 μ L of a 1 μ g/mL solution in methanol).
- Add 20 mL of a suitable extraction solvent (e.g., acetonitrile or a mixture of methanol and water).
- Vortex the sample for 1 minute and shake for 30 minutes on a mechanical shaker.
- Centrifuge the sample at 4000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube.
- The extract may be further cleaned up using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:
 - Column: A suitable C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 μ m).
 - Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 5 μ L.
- Tandem Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Hexazinone and **Hexazinone-d6**.
 - Hexazinone: e.g., m/z 253.2 → 171.1

- **Hexazinone-d6**: e.g., m/z 259.2 → 177.1

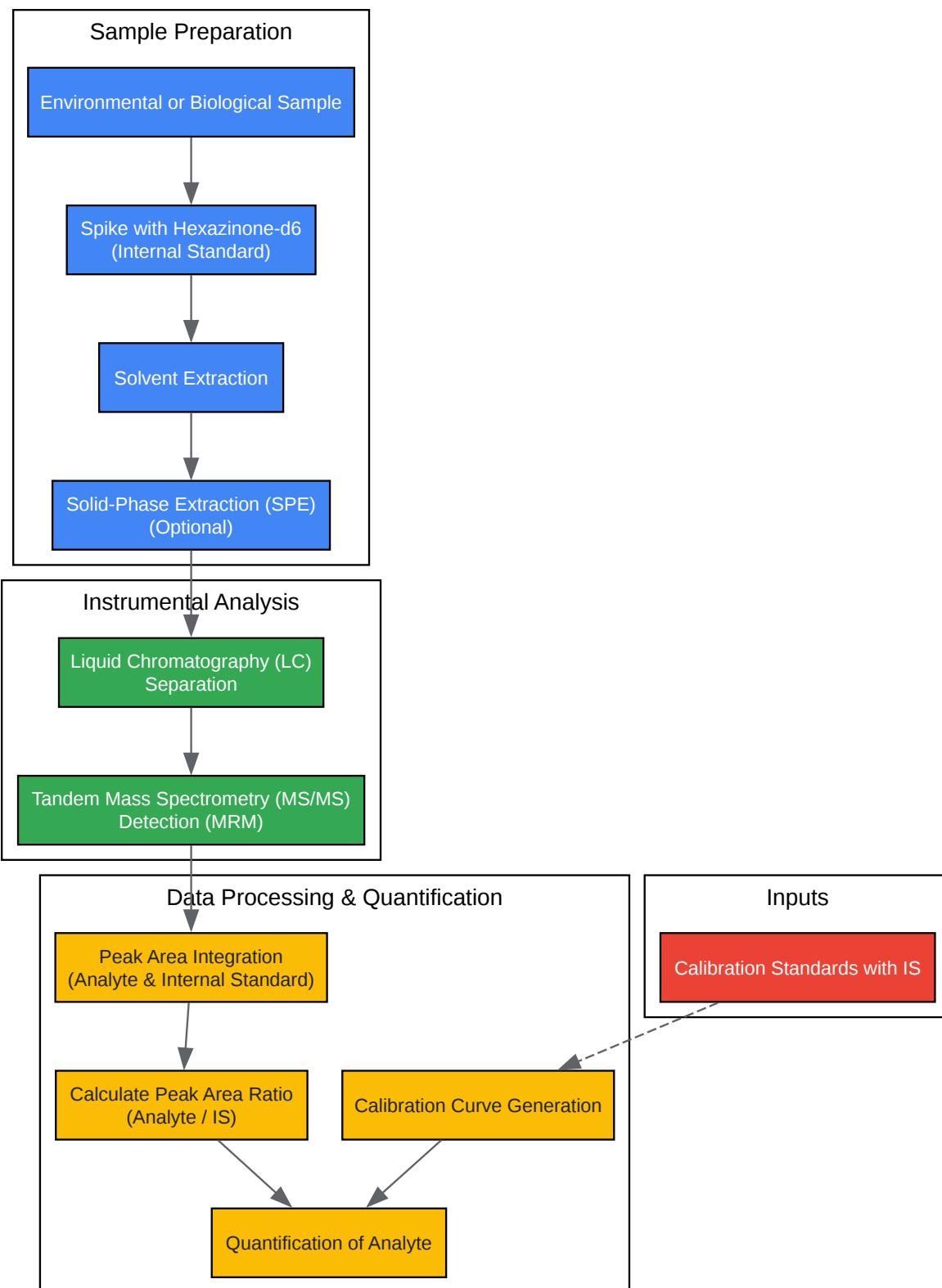
- Optimize collision energies and other MS parameters for maximum sensitivity.

3. Quantification:

- Create a calibration curve by analyzing a series of standards containing known concentrations of Hexazinone and a constant concentration of **Hexazinone-d6**.
- Plot the ratio of the peak area of Hexazinone to the peak area of **Hexazinone-d6** against the concentration of Hexazinone.
- Determine the concentration of Hexazinone in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the quantitative analysis of a target analyte (Hexazinone) using a deuterated internal standard (**Hexazinone-d6**).

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Caption: Workflow for quantitative analysis using an internal standard.

Mechanism of Action of Hexazinone

For context, the herbicidal activity of the non-deuterated Hexazinone stems from its ability to inhibit photosynthesis. It specifically targets the D-1 quinone-binding protein in photosystem II of the electron transport chain in plants. This blockage disrupts the electron flow, leading to the production of reactive oxygen species that cause lipid peroxidation and ultimately, cell death. While this mechanism is fundamental to its herbicidal properties, it is important to distinguish it from the signaling pathways typically studied in drug development.

Conclusion

Hexazinone-d6 is a critical analytical tool for researchers and scientists in various fields, including environmental science and drug metabolism studies. Its well-defined chemical properties and use as an internal standard in robust analytical methods like LC-MS/MS enable the accurate and precise quantification of Hexazinone. The detailed experimental workflow provided in this guide serves as a practical reference for developing and implementing such analytical methods.

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